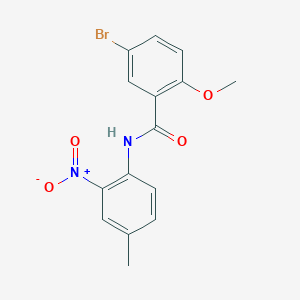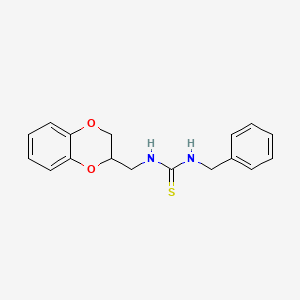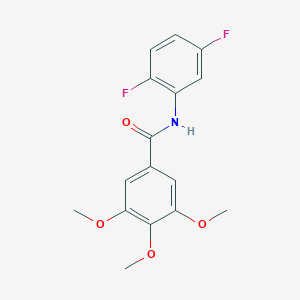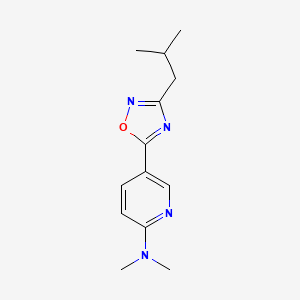
5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide, also known as BML-284, is a chemical compound that is used in scientific research to study the mechanism of action and biochemical and physiological effects of certain proteins and enzymes. BML-284 is a selective activator of the transcription factor peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in regulating glucose and lipid metabolism.
Mécanisme D'action
5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide acts as a selective activator of PPARγ by binding to its ligand-binding domain and inducing a conformational change that enhances its transcriptional activity. This leads to the upregulation of genes involved in glucose and lipid metabolism, as well as anti-inflammatory and anti-oxidant pathways.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity, as well as to reduce inflammation and oxidative stress in various cell types. 5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has also been shown to enhance mitochondrial function and promote cell survival in certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide in scientific research is its selectivity for PPARγ, which allows for more precise investigation of its role in various biological processes. However, one limitation is that 5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide may not fully recapitulate the effects of endogenous PPARγ ligands, and its effects may be influenced by other factors such as cell type and experimental conditions.
Orientations Futures
Future research directions for 5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide could include investigating its potential therapeutic applications in diseases such as diabetes, obesity, and cancer, as well as further elucidating its mechanism of action and downstream signaling pathways. Additionally, the development of more selective and potent PPARγ activators could lead to improved therapeutic options for these diseases.
Méthodes De Synthèse
5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-methyl-2-nitroaniline to form the amide product, which can be further purified using column chromatography.
Applications De Recherche Scientifique
5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has been used in various scientific research studies to investigate the role of PPARγ in the regulation of glucose and lipid metabolism, as well as its potential therapeutic applications in diseases such as diabetes, obesity, and cancer. 5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide has also been used to study the effects of PPARγ activation on inflammation, oxidative stress, and mitochondrial function.
Propriétés
IUPAC Name |
5-bromo-2-methoxy-N-(4-methyl-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-9-3-5-12(13(7-9)18(20)21)17-15(19)11-8-10(16)4-6-14(11)22-2/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPBOLXDCTZRDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6115268 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(2-fluorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B4989450.png)


![disodium 1,1'-dioxo-5,5a-dihydro-1H,1'H-2,2'-binaphtho[2,1-b]thiophene-7,7'-disulfonate](/img/structure/B4989470.png)
![N-(4-isopropylbenzyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4989478.png)

![3-[5-(2,5-dichlorophenyl)-2-furyl]-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4989497.png)


![2-[(4-methyl-1,1-dioxido-2,5-dihydro-3-thienyl)thio]-1H-benzimidazole](/img/structure/B4989520.png)
![methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B4989529.png)
![5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4989535.png)
![N-(4-chlorobenzyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4989543.png)
